molecular formula C13H13F4NO2 B7020846 N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7020846
M. Wt: 291.24 g/mol
InChI Key: VFWFRDDXNQIRRW-WDEREUQCSA-N
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Description

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by its unique cyclopropyl and trifluoroethoxy functional groups

Properties

IUPAC Name

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c14-9-3-1-2-8(4-9)10-5-11(10)18-12(19)6-20-7-13(15,16)17/h1-4,10-11H,5-7H2,(H,18,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWFRDDXNQIRRW-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)COCC(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)COCC(F)(F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is added through an etherification reaction, typically using trifluoroethanol and a suitable base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, using acetic anhydride and an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[(1R,2S)-2-(3-bromophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[(1R,2S)-2-(3-methylphenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide

Uniqueness

N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of the fluorophenyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

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